molecular formula C9H3F4NO B8509888 4-Fluoro-5-formyl-2-(trifluoromethyl)benzonitrile

4-Fluoro-5-formyl-2-(trifluoromethyl)benzonitrile

Cat. No. B8509888
M. Wt: 217.12 g/mol
InChI Key: KDXAJQFVGDVEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-5-formyl-2-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C9H3F4NO and its molecular weight is 217.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-5-formyl-2-(trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-5-formyl-2-(trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H3F4NO

Molecular Weight

217.12 g/mol

IUPAC Name

4-fluoro-5-formyl-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H3F4NO/c10-8-2-7(9(11,12)13)5(3-14)1-6(8)4-15/h1-2,4H

InChI Key

KDXAJQFVGDVEPW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C#N)C(F)(F)F)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution (75 mL) of diisopropylamine (3.89 mL) in tetrahydrofuran was added dropwise 1.6 mol/L solution (17.30 mL) of n-butyllithium in hexane at 0° C., and the mixture was stirred for 30 min. To the prepared lithium diisopropylamide was added dropwise a solution (25 mL) of 4-fluoro-2-(trifluoromethyl)benzonitrile (3.00 g) in tetrahydrofuran at −78° C., and the mixture was stirred at the same temperature for 20 min. N,N-Dimethylformamide (2.14 mL) was added thereto. The reaction mixture was stirred for 15 min, and acetic acid (4 mL) was added thereto. After the temperature of the reaction mixture was raised to room temperature, saturated brine was added to the mixture and the mixture was extracted with ethyl acetate. The extract was washed with 1 mol/L hydrochloric acid and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: hexane-ethyl acetate=15:1→1:1) to give a mixture (2.30 g) of the title compound and 4-fluoro-3-formyl-2-(trifluoromethyl)benzonitrile (3:1) as a yellow oil.
Quantity
4 mL
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solvent
Reaction Step One
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2.14 mL
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solvent
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75 mL
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reactant
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solution
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17.3 mL
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reactant
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reactant
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25 mL
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reactant
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reactant
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brine
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